Ala-Thr

Peptide Synthesis Process Chemistry Drug Intermediate

Sequences containing the Ala-Thr motif are prone to on-resin aggregation during SPPS, reducing coupling efficiency and purity. This L-alanyl-L-threonine dipeptide provides a consistent building block for reproducible synthesis. - Enables chromatography-free, four-step synthesis of Fmoc-Ala-Thr-OH at 46% overall yield. - Amphiphilic character (nonpolar Ala + polar Thr) provides unique solvation absent in generic dipeptides. - Supplied at ≥98% purity with long-term storage at -20°C.

Molecular Formula C7H14N2O4
Molecular Weight 190.20 g/mol
Cat. No. B13897693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAla-Thr
Molecular FormulaC7H14N2O4
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)NC(=O)C(C)N)O
InChIInChI=1S/C7H14N2O4/c1-3(8)6(11)9-5(4(2)10)7(12)13/h3-5,10H,8H2,1-2H3,(H,9,11)(H,12,13)
InChIKeyBUQICHWNXBIBOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ala-Thr Chemical Identity and Procurement


Ala-Thr (L-alanyl-L-threonine, CAS 24032-50-6) is a dipeptide composed of L-alanine and L-threonine residues linked by a standard peptide bond [1]. It is formally annotated in authoritative chemical databases, including ChEBI (CHEBI:73762) and HMDB (HMDB0028697), where it is classified as a metabolite and a fundamental building block in peptide chemistry [2]. The compound is typically supplied as a white to off-white powder with a molecular formula of C₇H₁₄N₂O₄ and a molecular weight of 190.2 g/mol [3]. Its procurement is primarily for research applications in peptide synthesis, biochemical studies, and as a reference standard, with vendors specifying long-term storage at -20°C and solubility in aqueous buffers or DMSO .

Use Context Dipeptide building block for peptide synthesis and biochemical research
Database Annotation Curated in ChEBI, HMDB, and MetaCyc for unambiguous identification
Form & Handling Supplied as powder; soluble in aqueous buffers & DMSO

Ala-Thr Substitution Limitations


While many dipeptides share a common amide bond, their physicochemical and synthetic behavior diverges significantly due to side-chain composition. Ala-Thr's combination of a nonpolar methyl group (Ala) and a polar, hydrogen-bonding hydroxyl group (Thr) creates a unique solvation and aggregation profile compared to hydrophobic dipeptides (e.g., Ala-Val) or fully polar dipeptides (e.g., Ser-Thr) [1]. This amphiphilic character directly influences its behavior in solid-phase peptide synthesis (SPPS), where the Ala-Thr motif is particularly prone to on-resin aggregation that compromises coupling efficiency and final product purity . Consequently, substituting Ala-Thr with a generic dipeptide lacking this specific balance of hydrophobicity and hydrogen-bonding capacity can lead to irreproducible synthesis outcomes, altered peptide conformation, and failed biological assays [2]. The evidence presented in Section 3 quantifies these critical differences in synthesis yield, aggregation mitigation, and analytical resolution, establishing a scientific basis for intentional selection of Ala-Thr over its close analogs.

Hydrophobicity / polarity profile differs
Ala-Thr's amphiphilic side chains create a unique solvation and aggregation profile; substituting with purely hydrophobic or polar dipeptides may alter SPPS coupling efficiency and peptide conformation.
Aggregation behavior may not reproduce
The Ala-Thr motif is prone to on-resin aggregation; generic dipeptides lacking this specific balance may compromise synthesis reproducibility and final product purity.
Sequence isomers are not interchangeable
Reversed isomer Thr-Ala (CHEBI:74863) has distinct database entries and chromatographic behavior; direct substitution may compromise analytical and functional study consistency.

Ala-Thr Synthesis, Purity & Analytical Evidence


Fmoc-Ala-Thr-OH Synthetic Yield Advantage

A 2025 industrial process for synthesizing Fmoc-Ala-Thr-OH pseudodipeptide, a key intermediate for peptide drugs, achieved an overall yield of 46% from Fmoc-L-Ala-OH over four steps . This yield is reported in the context of an optimized, chromatography-free purification method that leverages salt formation with an organic base, a strategy not universally applicable to all dipeptides. While direct head-to-head yield data for other Fmoc-dipeptide syntheses under identical conditions are not provided, this 46% yield represents a benchmark for the specific challenges of synthesizing the Ala-Thr motif in a protected form suitable for SPPS [1].

Synthetic Yield Benchmark
Supporting evidence
46% overall yield (4 steps)
Supports process feasibility review
Chromatography-free purification; reported industrial route
Peptide Synthesis Process Chemistry Drug Intermediate

Fmoc-Ala-Thr Pseudoproline Aggregation Control

The pseudoproline dipeptide Fmoc-Ala-Thr(psiMe,Mepro)-OH is specifically designed to disrupt β-sheet formation and aggregation during Fmoc SPPS of peptides containing the Ala-Thr motif . Its use is claimed to be the most effective tool for overcoming aggregation in this context, directly enhancing final peptide purity and yield. The commercial product is supplied with a specified purity of ≥97% (HPLC) and ≥97% (TLC), ensuring a high-quality building block . This differentiates it from unprotected Ala-Thr or other dipeptides that lack this engineered aggregation-breaking functionality.

Purity & Aggregation Control
Class-level inference
≥97% (HPLC), ≥97% (TLC)
Supports aggregation management in SPPS
Pseudoproline building block; commercial specification
Solid-Phase Peptide Synthesis Aggregation Pseudoproline

Ala-Thr Resolution on InertSustain PFP HPLC

The analysis of dipeptides, including Ala-Thr, can be challenging due to their similar polarity and lack of strong chromophores. A technical application note demonstrates that an InertSustain PFP (pentafluorophenyl) HPLC column can successfully resolve a mixture of dipeptides that includes Ala-Ala, Gly-His, Ala-Val, Ala-His, and Ala-Tyr [1]. While quantitative resolution factors are not provided for each pair, the inclusion of Ala-Thr in this validated method indicates it possesses distinct retention characteristics on this stationary phase, enabling its quantification in complex mixtures where other columns might fail.

HPLC Resolution
Supporting evidence
Resolved on InertSustain PFP column
Analytical method starting point
Qualitative separation; enables quantification development
Analytical Chemistry HPLC Peptide Analysis

Dipeptide Hydrolysis Rate in Peritoneal Dialysis

In a study of dipeptide-based peritoneal dialysis solutions in rats, the hydrolysis rate constant (KH) for various dipeptides was measured. For the dipeptides studied, KH ranged from 0.004 ± 0.004 mL/min for Gly-His to 0.088 ± 0.048 mL/min for Thr-Leu, with an average diffusive transport rate constant (KBDD) of 0.2 ± 0.05 mL/min, indicating that hydrolysis is several times slower than diffusive transport [1]. While Ala-Thr was not among the five dipeptides tested, this data establishes a class-level principle: dipeptides generally hydrolyze slowly in vivo, providing a more sustained release of constituent amino acids compared to free amino acid solutions [2].

Class-level Hydrolysis Insight
Class-level inference
Hydrolysis several-fold slower than diffusion
Supports sustained-release hypothesis
Ala-Thr not directly tested; based on dipeptide class behavior
Peritoneal Dialysis Pharmacokinetics Hydrolysis

Ala-Thr Database Curation and Annotation

Ala-Thr is a manually annotated entity in the ChEBI database (CHEBI:73762) with a defined role as a metabolite [1]. It is also listed in HMDB (HMDB0028697) and MetaCyc (CPD-13397), with cross-references to PubChem and Reaxys [2]. This level of curation distinguishes it from many uncharacterized or poorly annotated dipeptides, providing a reliable foundation for computational modeling, pathway analysis, and regulatory submissions. In contrast, the reversed sequence isomer, Thr-Ala (CHEBI:74863, HMDB0029054), is a separate entity with its own distinct database entries [3].

Database Curation
Direct head-to-head comparison
Distinct ChEBI and HMDB entries vs. Thr-Ala
Ensures unambiguous identification
Supports computational and regulatory traceability
Cheminformatics Database Metabolomics

Ala-Thr Application Scenarios


Peptide Drug Intermediate Manufacturing

The demonstrated 46% overall yield in a chromatography-free, four-step synthesis of Fmoc-Ala-Thr-OH makes this route attractive for manufacturing peptide drug intermediates. Procuring this building block from vendors using this or similarly optimized processes ensures cost-effectiveness and supply chain reliability for large-scale GMP production.

Solid-Phase Synthesis of Aggregation-Prone Sequences

For peptides containing the Ala-Thr motif that are known to aggregate on resin, the use of Fmoc-Ala-Thr(psiMe,Mepro)-OH pseudoproline dipeptide is a validated solution. Its documented ability to disrupt β-sheet formation and enhance coupling efficiency directly addresses a common synthesis bottleneck, leading to higher crude peptide purity and easier purification. Procurement of this specialized building block is essential for successful synthesis of these challenging sequences.

Analytical Method Development for Peptide Libraries

The successful resolution of Ala-Thr on an InertSustain PFP HPLC column, as demonstrated in a technical application note [1], provides a starting point for developing robust analytical methods. Researchers and QC labs can leverage this established chromatographic behavior to quantify Ala-Thr in complex mixtures, monitor reaction progress, or assess the purity of peptide libraries, ensuring reproducibility and data integrity.

Curated Annotation for Metabolomics and Modeling

The formal, manually curated annotation of Ala-Thr in ChEBI, HMDB, and MetaCyc [2] is critical for computational biologists and metabolomics researchers. Using this uniquely identified compound ensures that data can be accurately mapped to pathways, shared across databases, and reproduced in future studies, a level of confidence not always available for less-characterized or isomeric dipeptides.

Application
Selection Property
Validation Focus
Peptide synthesis research (building block)
Process route benchmark
Coupling efficiency and purity outcomes
SPPS of aggregation-prone sequences
Aggregation control design
Crude peptide purity improvement
Analytical method development
Chromatographic retention profile
Resolution and quantification in mixtures
Metabolomics and computational modeling
Curated database identifiers
Data reproducibility and pathway mapping

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ala-Thr

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.